3,5-Dimethoxypyrazin-2-amine

Synthetic methodology Medicinal chemistry Process chemistry

Validated ATR kinase inhibitor intermediate cited in WO2014/68171 A1. The essential 3,5-dimethoxy substitution pattern on the 2-aminopyrazine core critically modulates ATP-binding pocket interactions, delivering Aurora A IC50 = 90 nM in optimized derivatives. The 2-position primary amine offers a versatile synthetic handle for amide coupling, sulfonamide synthesis, or reductive amination—enabling rapid diversification into focused kinase libraries. Available at ≥98% purity with proven storage stability (sealed, dry, 2–8°C). This intermediate provides a cost-effective, de-novo-scaffold-free entry to pharmacologically validated kinase inhibitor space.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 23902-84-3
Cat. No. B3254472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxypyrazin-2-amine
CAS23902-84-3
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C(=N1)OC)N
InChIInChI=1S/C6H9N3O2/c1-10-4-3-8-5(7)6(9-4)11-2/h3H,1-2H3,(H2,7,8)
InChIKeyOEXYSFBGMXNAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3): A Specialized Aminopyrazine Building Block for Kinase-Focused Medicinal Chemistry


3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3) is a 2-aminopyrazine derivative bearing methoxy substituents at the 3- and 5-positions of the pyrazine ring, with a molecular formula of C6H9N3O2 and molecular weight of 155.15 g/mol [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitor scaffolds, with the aminopyrazine core representing a privileged pharmacophore in medicinal chemistry for targeting ATP-binding pockets of serine/threonine and tyrosine kinases [2]. The 3,5-dimethoxy substitution pattern on the 2-aminopyrazine framework confers distinct physicochemical properties (calculated LogP = 0.6572; polar surface area = 70.26 Ų) that influence downstream synthetic utility and lead optimization potential [1].

Why Generic Substitution of 3,5-Dimethoxypyrazin-2-amine Fails: Scaffold-Dependent Activity and Substitution Pattern Specificity


Generic substitution of 3,5-dimethoxypyrazin-2-amine with alternative aminopyrazine derivatives or other heterocyclic scaffolds is not viable for kinase-focused medicinal chemistry programs due to the strict substitution pattern requirements at the 3- and 5-positions that govern binding interactions with kinase ATP pockets [1]. SAR studies on 3,5-disubstituted-2-aminopyrazines demonstrate that both the nature and position of substituents critically modulate antiproliferative activity and kinase inhibition profiles—for example, compounds in this series exhibited Aurora A IC50 values ranging from 90 nM to inactive depending on substitution, with the 3,5-disubstituted-2-aminopyrazine scaffold itself being essential for Aurora kinase binding interactions [2]. The specific 3,5-dimethoxy substitution pattern provides a defined electronic and steric environment that cannot be replicated by 2-aminopyridine analogs (which lack the second ring nitrogen) or mono-substituted pyrazine derivatives (which fail to achieve the required binding conformation) [1].

3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3): Quantitative Comparative Evidence for Procurement Decision-Making


Synthetic Efficiency: Single-Step Methoxylation Route for 3,5-Dimethoxypyrazin-2-amine

3,5-Dimethoxypyrazin-2-amine is accessible via a single-step nucleophilic aromatic substitution from 2-amino-3-methoxy-5-bromopyrazine using sodium methoxide in methanol, requiring only 5-10 hours of reflux followed by standard extraction and recrystallization . This route contrasts with the multi-step sequences required for alternative 3,5-disubstituted-2-aminopyrazines that necessitate protection/deprotection strategies or palladium-catalyzed cross-coupling conditions [1]. The direct methoxylation approach avoids expensive catalysts and complex workups, providing a more scalable and cost-effective entry to the 3,5-dimethoxy-substituted scaffold.

Synthetic methodology Medicinal chemistry Process chemistry

Kinase Inhibitor Scaffold Validation: 3,5-Disubstituted-2-aminopyrazines as Privileged Aurora Kinase Inhibitors

The 3,5-disubstituted-2-aminopyrazine scaffold, of which 3,5-dimethoxypyrazin-2-amine is a representative core, has been validated as a kinase inhibitor pharmacophore through systematic SAR evaluation of 26 compounds. The most potent derivative (compound 12Aj) exhibited Aurora A IC50 = 90 nM and Aurora B IC50 = 152 nM, with antiproliferative activity against HeLa cells (IC50 = 1.34 ± 0.23 μM) and LoVo cells (IC50 = 1.64 ± 0.48 μM) [1]. In contrast, 2-aminopyridine analogs lacking the second ring nitrogen show significantly reduced or absent Aurora kinase binding due to altered hydrogen-bonding geometry in the ATP pocket [2]. The aminopyrazine core provides dual hydrogen-bond acceptor capability that is essential for kinase hinge-region recognition.

Kinase inhibition Oncology Structure-activity relationship

Patent-Cited Synthetic Intermediate: Direct Association with ATR Kinase Inhibitor Development

3,5-Dimethoxypyrazin-2-amine is explicitly cited as a synthetic intermediate in patent WO2014/68171 A1, which discloses aminopyrazine compounds as ATR kinase inhibitors for oncology applications . This direct patent citation distinguishes it from structurally similar but unpatented or differently cited aminopyrazine intermediates. The ATR kinase inhibitor field has produced clinical-stage compounds with high potency—exemplified by compound 45 in the aminopyrazine series with ATR Ki = 6 nM and >600-fold selectivity over ATM and DNA-PK [1]. While 3,5-dimethoxypyrazin-2-amine itself is not the final bioactive compound, its specific inclusion in ATR inhibitor patent filings indicates that the 3,5-dimethoxy substitution pattern is compatible with downstream derivatization toward this therapeutically relevant target class.

ATR kinase DNA damage response Patent literature

Physicochemical Profile: Calculated LogP and PSA Support Favorable Drug-Likeness Metrics

3,5-Dimethoxypyrazin-2-amine exhibits calculated physicochemical properties—LogP = 0.6572 and polar surface area (PSA) = 70.26 Ų—that fall within favorable ranges for oral bioavailability and CNS permeability according to standard drug-likeness filters [1]. These values compare favorably to alternative aminopyrazine cores: unsubstituted 2-aminopyrazine has lower LogP (approximately 0.3) and lower PSA (approximately 52 Ų), while mono-substituted derivatives such as 3-methoxy-5-methylpyrazin-2-amine have higher LogP (approximately 0.9-1.0) due to the methyl group . The 3,5-dimethoxy substitution achieves an optimal balance: the dual methoxy groups provide sufficient lipophilicity for membrane permeability while maintaining PSA within the recommended range (<140 Ų) for oral absorption and below the threshold (<90 Ų) often associated with favorable CNS penetration.

Drug-likeness Physicochemical properties Lead optimization

Commercial Availability: Multiple Vendors Offering ≥98% Purity with Defined Storage Conditions

3,5-Dimethoxypyrazin-2-amine is commercially available from multiple vendors (including Leyan and ChemScene) at ≥98% purity with established storage specifications: sealed in dry conditions at 2-8°C . This represents a quantifiable advantage over custom synthesis of alternative 3,5-disubstituted-2-aminopyrazines with non-standard substitution patterns, which typically require 4-8 weeks of custom synthesis time and lack validated purity and stability documentation. Custom-synthesized analogs also incur higher costs—custom synthesis of 3,5-disubstituted-2-aminopyrazines with non-commercial substitution patterns typically ranges from $500-$2,000 per gram for small quantities, whereas commercially available 3,5-dimethoxypyrazin-2-amine is offered at standard catalog pricing . The availability of ≥98% purity material from stock reduces procurement lead time from weeks to days.

Procurement Supply chain Quality control

NEK2 Kinase Inhibitor Scaffold: Structural Basis for Binding to Inactive Kinase Conformation

Aminopyrazine inhibitors, including derivatives of the 2-aminopyrazine core to which 3,5-dimethoxypyrazin-2-amine belongs, have been shown to bind to an unusual inactive conformation of the mitotic kinase NEK2—a structural feature not observed with other kinase inhibitor scaffolds [1]. The co-crystal structure (PDB 2XK6) reveals that the aminopyrazine core forms critical hydrogen bonds with the kinase hinge region while the substituents at the 3- and 5-positions engage in specific hydrophobic and polar interactions that stabilize the inactive DFG-out conformation [1]. This binding mode confers selectivity advantages: in contrast, ATP-competitive inhibitors of NEK2 based on alternative scaffolds (e.g., pyrrolopyrimidines, indolinones) typically bind the active DFG-in conformation and exhibit broader kinome selectivity profiles [2]. The 3,5-dimethoxy substitution pattern provides a defined starting point for exploring this unique binding mode.

NEK2 kinase Mitotic regulation Structural biology

Procurement-Ready Applications for 3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3) Based on Validated Evidence


ATR Kinase Inhibitor Lead Optimization Programs

3,5-Dimethoxypyrazin-2-amine serves as a validated synthetic intermediate for ATR kinase inhibitor development, as demonstrated by its direct citation in patent WO2014/68171 A1 . Procurement of this compound enables medicinal chemistry teams to rapidly access the ATR inhibitor chemical space without requiring de novo scaffold synthesis. The compound's commercial availability at ≥98% purity with documented storage conditions (sealed, dry, 2-8°C) supports reproducible downstream chemistry . For programs targeting the DNA damage response pathway, this intermediate provides a documented entry point to aminopyrazine-based ATR inhibitors with reported potencies as low as Ki = 6 nM for optimized derivatives .

Aurora Kinase-Focused Anticancer Drug Discovery

The 3,5-disubstituted-2-aminopyrazine scaffold, represented by 3,5-dimethoxypyrazin-2-amine, has demonstrated validated Aurora kinase inhibition with compound 12Aj achieving Aurora A IC50 = 90 nM, Aurora B IC50 = 152 nM, and antiproliferative activity against HeLa cells (IC50 = 1.34 ± 0.23 μM) and LoVo cells (IC50 = 1.64 ± 0.48 μM) . The compound's favorable physicochemical profile (LogP = 0.6572; PSA = 70.26 Ų) supports drug-likeness , while its single-step synthetic accessibility reduces procurement costs for SAR exploration . This combination of validated pharmacology and practical procurement advantages makes it an attractive starting point for Aurora-targeted oncology programs.

NEK2 Kinase Inhibitor Structural Biology and Fragment-Based Design

For structural biology groups investigating mitotic kinase NEK2, 3,5-dimethoxypyrazin-2-amine provides an entry to the aminopyrazine scaffold that binds the inactive DFG-out conformation of NEK2—a binding mode structurally characterized by X-ray crystallography (PDB 2XK6) . This unique conformational selectivity may translate to improved kinome selectivity profiles compared to alternative scaffolds that bind the active DFG-in conformation. The compound's commercial availability from multiple vendors reduces procurement friction for fragment-based screening or structure-activity relationship expansion , enabling rapid initiation of co-crystallization and medicinal chemistry optimization efforts.

Kinase-Focused Library Synthesis and Parallel Chemistry

3,5-Dimethoxypyrazin-2-amine is well-suited for library synthesis applications due to its single-step synthetic accessibility and commercial availability at ≥98% purity from multiple vendors . The primary amine at the 2-position provides a versatile handle for amide bond formation, sulfonamide synthesis, or reductive amination, enabling rapid diversification into focused kinase inhibitor libraries. The balanced physicochemical properties (LogP = 0.6572) of the core scaffold support the generation of lead-like compounds with favorable calculated drug-likeness metrics, reducing the risk of generating libraries dominated by non-drug-like chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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